molecular formula C29H29N3O5 B11601630 3-(4-ethoxy-3-methoxyphenyl)-11-(4-methyl-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(4-ethoxy-3-methoxyphenyl)-11-(4-methyl-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11601630
M. Wt: 499.6 g/mol
InChI Key: LKPXHHSAIDRBPY-UHFFFAOYSA-N
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Description

3-(4-ethoxy-3-methoxyphenyl)-11-(4-methyl-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepines This compound is characterized by its unique structural features, which include multiple aromatic rings and various functional groups such as ethoxy, methoxy, methyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxy-3-methoxyphenyl)-11-(4-methyl-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dibenzo[b,e][1,4]diazepine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dibenzo[b,e][1,4]diazepine core.

    Functional group modifications: Introduction of ethoxy, methoxy, methyl, and nitro groups through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired functionalization.

    Purification: The final compound is purified using techniques such as recrystallization, column chromatography, or HPLC to obtain a high-purity product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, minimizing waste, and ensuring consistent product quality. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxy-3-methoxyphenyl)-11-(4-methyl-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce or modify functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Introduction of various functional groups such as halogens, alkyl, or aryl groups.

Scientific Research Applications

3-(4-ethoxy-3-methoxyphenyl)-11-(4-methyl-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(4-ethoxy-3-methoxyphenyl)-11-(4-methyl-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-ethoxy-3-methoxyphenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    3-(4-methoxyphenyl)-11-(4-methyl-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: Lacks the ethoxy group, potentially affecting its solubility and interaction with molecular targets.

Uniqueness

The presence of both ethoxy and nitro groups in 3-(4-ethoxy-3-methoxyphenyl)-11-(4-methyl-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one contributes to its unique chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C29H29N3O5

Molecular Weight

499.6 g/mol

IUPAC Name

9-(4-ethoxy-3-methoxyphenyl)-6-(4-methyl-3-nitrophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C29H29N3O5/c1-4-37-26-12-11-18(16-27(26)36-3)20-13-23-28(25(33)15-20)29(31-22-8-6-5-7-21(22)30-23)19-10-9-17(2)24(14-19)32(34)35/h5-12,14,16,20,29-31H,4,13,15H2,1-3H3

InChI Key

LKPXHHSAIDRBPY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=C(C=C5)C)[N+](=O)[O-])C(=O)C2)OC

Origin of Product

United States

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